

solubility of 2-Bromo-6-fluoro-4-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-6-fluoro-4-methylpyridine**

Cat. No.: **B575051**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-Bromo-6-fluoro-4-methylpyridine** in Organic Solvents

Disclaimer: Publicly available, specific quantitative data on the solubility of **2-Bromo-6-fluoro-4-methylpyridine** is limited. The following guide provides a framework and generalized methodologies that researchers can employ to determine and understand the solubility of this compound. The numerical data presented herein is illustrative and intended to serve as a template for organizing experimental results.

Introduction

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development and manufacturing. It influences a wide range of processes, including reaction kinetics, purification, crystallization, and formulation. **2-Bromo-6-fluoro-4-methylpyridine** is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in different organic solvents is essential for optimizing process efficiency, ensuring product purity, and developing robust manufacturing protocols.

This guide outlines standard methodologies for determining the solubility of **2-Bromo-6-fluoro-4-methylpyridine**, provides a template for data presentation, and discusses key factors that influence its solubility.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of several physicochemical properties of both the solute (**2-Bromo-6-fluoro-4-methylpyridine**) and the solvent determines the extent of solubility. Key factors include:

- Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.
- Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.
- Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
- Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to interact with solvent molecules.

Illustrative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for **2-Bromo-6-fluoro-4-methylpyridine** in a selection of common organic solvents at a specified temperature.

Solvent	Solvent Polarity (Dielectric Constant)	Temperature (°C)	Solubility (g/100 mL) - Illustrative
Methanol	32.7	25	25.8
Ethanol	24.5	25	18.2
Acetone	20.7	25	35.1
Dichloromethane	8.93	25	42.5
Ethyl Acetate	6.02	25	31.7
Toluene	2.38	25	15.3
Hexane	1.88	25	1.2

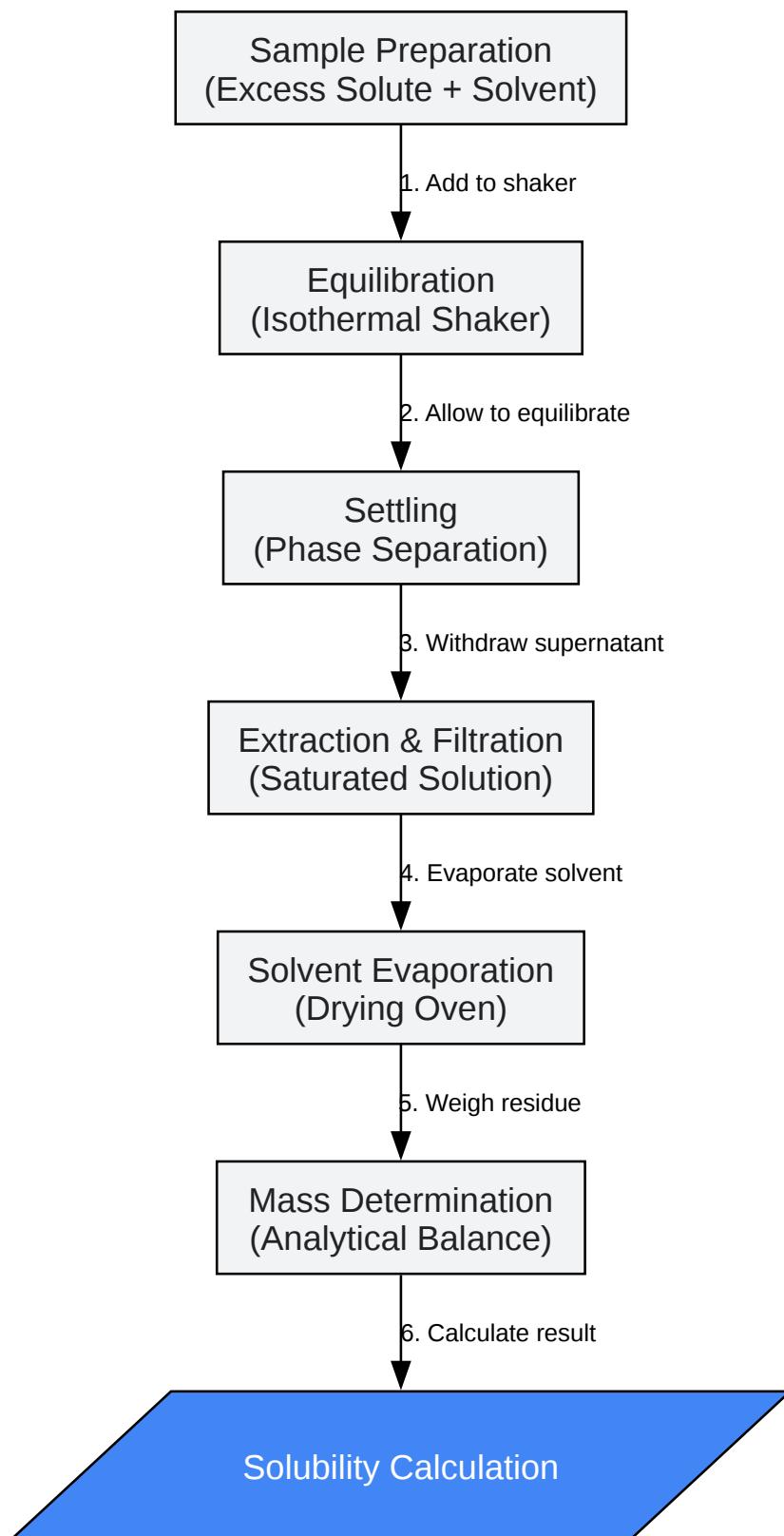
Experimental Protocol: Isothermal Gravimetric Method

This section details a standard gravimetric method for determining the solubility of **2-Bromo-6-fluoro-4-methylpyridine** in an organic solvent at a constant temperature.

4.1. Materials and Equipment

- **2-Bromo-6-fluoro-4-methylpyridine** (solute)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Isothermal shaker or magnetic stirrer with temperature control
- Vials with screw caps
- Syringe filters (0.45 μm)
- Drying oven

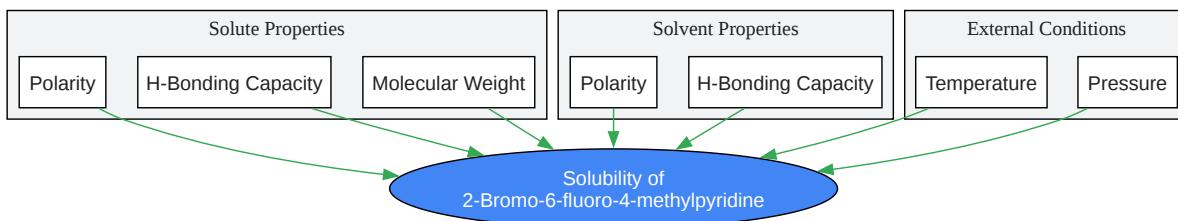
4.2. Procedure


- Sample Preparation: Add an excess amount of **2-Bromo-6-fluoro-4-methylpyridine** to a pre-weighed vial.
- Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
- Equilibration: Securely cap the vial and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

- Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
- Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
- Calculation: Calculate the solubility using the following formula:

Solubility (g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100


4.3. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of a compound like **2-Bromo-6-fluoro-4-methylpyridine** is influenced by a hierarchy of factors, from fundamental molecular properties to external experimental conditions.

[Click to download full resolution via product page](#)

Caption: Factors Influencing Compound Solubility.

- To cite this document: BenchChem. [solubility of 2-Bromo-6-fluoro-4-methylpyridine in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b575051#solubility-of-2-bromo-6-fluoro-4-methylpyridine-in-organic-solvents\]](https://www.benchchem.com/product/b575051#solubility-of-2-bromo-6-fluoro-4-methylpyridine-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com